Spindlactone B
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Overview
Description
Spindlactone B: is a small molecule inhibitor that targets the transforming acidic coiled-coil protein 3 (TACC3). It is known for its ability to selectively inhibit the nucleation of centrosome microtubules in ovarian cancer cells, without affecting spindle assembly in normal cells . This compound has shown significant potential in cancer treatment due to its unique mechanism of action and its ability to suppress tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spindlactone B involves several steps, including the formation of an N,N-disubstituted aminomethyl group at the C8 position . The specific synthetic routes and reaction conditions are detailed in various scientific publications and patents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for use in research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: Spindlactone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the specific reaction being carried out .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Spindlactone B has a wide range of scientific research applications, including:
Mechanism of Action
Spindlactone B exerts its effects by selectively inhibiting the nucleation of centrosome microtubules in ovarian cancer cells. This inhibition leads to the formation of ectopic spindle poles and multipolar spindles, which disrupts the normal process of cell division and ultimately results in cell death . The molecular targets of this compound include TACC3 and its binding partner, colonic and hepatic tumor overexpressed gene protein (TOGp) .
Comparison with Similar Compounds
Spindlactone B is unique in its ability to selectively inhibit centrosome microtubule nucleation without affecting spindle assembly in normal cells . Similar compounds include:
Spindlactone A: Another inhibitor of TACC3, but with slightly different chemical properties and activity.
These comparisons highlight the unique properties of this compound and its potential as a therapeutic agent for cancer treatment.
Properties
IUPAC Name |
8-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c1-2-29(15-17-9-11-28-12-10-17)16-22-23(30)8-7-19-20(14-25(31)34-26(19)22)21-13-18-5-3-4-6-24(18)33-27(21)32/h3-14,30H,2,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGLGHQFJOWOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.